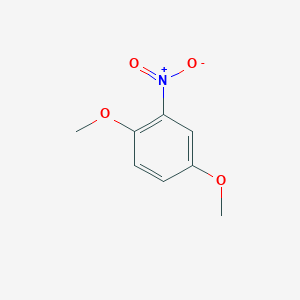

1,4-Dimethoxy-2-nitrobenzene

Description

Contextualization within Nitroaromatic Chemistry

Nitroaromatic compounds, a class of organic molecules containing one or more nitro groups attached to an aromatic ring, are of significant industrial and scientific importance. nih.govnih.gov The strong electron-withdrawing nature of the nitro group, combined with the inherent stability of the benzene (B151609) ring, makes these compounds resistant to oxidative degradation but reactive in other ways. nih.gov This class of chemicals is widely utilized as starting materials for a vast array of products, including dyes, polymers, pesticides, and explosives. nih.govnih.gov

The chemistry of nitroaromatic compounds is dominated by the influence of the nitro group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. plos.org Furthermore, the nitro group itself can be readily reduced to form other functional groups, most notably an amino group (-NH₂), which opens up a rich field of synthetic possibilities. mdma.ch This reactivity makes nitroaromatics, including 1,4-dimethoxy-2-nitrobenzene, fundamental building blocks in synthetic organic chemistry.

Significance in Contemporary Chemical Science

In modern chemical science, this compound serves as a key intermediate and a model substrate for investigating chemical reactions and synthesizing more complex molecules. mdma.ch Its significance stems from the interplay of its functional groups: the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro group.

Key areas of its contemporary significance include:

Organic Synthesis: It is a crucial precursor for synthesizing a variety of organic compounds. mdma.ch The reduction of its nitro group leads to 2,5-dimethoxyaniline (B66101), a valuable intermediate for pharmaceuticals, agrochemicals, and dyes. mdma.chchemsrc.com

Reaction Mechanism Studies: The compound is used to study the mechanisms of electrophilic and nucleophilic aromatic substitution reactions. The positions of the methoxy groups strongly direct incoming electrophiles, while the nitro group activates the ring for nucleophilic attack, allowing for the displacement of a methoxy group or the nitro group itself under specific conditions. plos.orgmdma.chnih.gov

Materials Science and Medicinal Chemistry: Derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties. ontosight.ai The structural backbone is a scaffold that can be modified to create new materials or therapeutic agents. ontosight.aisigmaaldrich.com For instance, related dinitro-dimethoxybenzene compounds are precursors for potent bioreductive anti-cancer agents. mdpi.comresearchgate.net

Historical Development of Research on Substituted Nitrobenzenes

Research into substituted nitrobenzenes is deeply rooted in the history of organic chemistry, beginning with early investigations into nitration reactions. Aromatic nitration, typically carried out with a mixture of nitric acid and sulfuric acid, became a foundational reaction for introducing nitrogen-containing functional groups onto aromatic rings. mdma.chmsu.edu

The synthetic utility of these compounds expanded significantly with the discovery that the nitro group could be displaced in nucleophilic aromatic substitution reactions, a process that gained considerable attention in the mid-20th century. acs.orgdrexel.edu Studies on various substituted nitrobenzenes have helped to elucidate the electronic and steric effects of different substituents on the reactivity of the aromatic ring. This foundational research has enabled chemists to design and execute complex synthetic pathways, leading to the creation of a diverse range of valuable chemicals, from pharmaceuticals to specialized polymers. nih.govresearchgate.net The study of how substituents like the methoxy groups in 1,4-dimethoxybenzene (B90301) direct the position of nitration has been a long-standing area of interest, contributing to our detailed understanding of reaction selectivity. mdma.chmdpi.com

Properties of this compound

Below are the key physical and chemical properties of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO₄ | chemicalbook.comfishersci.com |

| Molecular Weight | 183.16 g/mol | chemicalbook.comfishersci.com |

| Melting Point | 70-73 °C | chemicalbook.comtcichemicals.com |

| Boiling Point | 169 °C at 13 mmHg | chemicalbook.com |

| Appearance | White to Yellow to Orange powder/crystal | tcichemicals.com |

| CAS Number | 89-39-4 | chemicalbook.comfishersci.com |

| Water Solubility | 176 mg/L at 20 °C | chemicalbook.com |

| logP (Octanol-Water Partition Coefficient) | 1.88 | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTOWXNJLZJTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058987 | |

| Record name | Benzene, 1,4-dimethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-39-4 | |

| Record name | 1,4-Dimethoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxynitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxy-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethoxy-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dimethoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-dimethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethoxy-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYNITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K58PSU0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Regioselective Nitration of 1,4-Dimethoxybenzene (B90301)

The introduction of a nitro group onto the 1,4-dimethoxybenzene ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is a key consideration for chemists.

Electrophilic Aromatic Substitution Mechanisms and Directing Effects

The two methoxy (B1213986) groups on the benzene (B151609) ring are strong activating groups and are ortho, para-directors. chegg.comumkc.edu This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and direct incoming electrophiles to the positions ortho and para to themselves. In the case of 1,4-dimethoxybenzene, all available positions (2, 3, 5, and 6) are ortho to one methoxy group and meta to the other. The strong activating and directing nature of the methoxy groups facilitates the substitution reaction. umkc.edu

The mechanism of nitration typically involves the generation of a nitronium ion (NO₂⁺) as the electrophile. thieme-connect.deacs.org This highly reactive species then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. umkc.edu Subsequent loss of a proton from the ring restores aromaticity and yields the final nitro-substituted product. umkc.edu For activated systems like 1,4-dimethoxybenzene, the reaction can sometimes proceed through a single electron transfer (SET) mechanism. nih.govacs.org

Influence of Reaction Conditions on Product Distribution

The conditions under which the nitration of 1,4-dimethoxybenzene is carried out significantly impact the distribution of products, including the formation of mono- versus di-nitrated species and the potential for side reactions like oxidative demethylation. mdma.chresearchgate.net

Conventional nitration using a mixture of nitric acid and sulfuric acid is a powerful method. thieme-connect.demdma.ch However, for highly activated substrates like 1,4-dimethoxybenzene, milder conditions are often preferred to avoid over-nitration and oxidation. thieme-connect.demdma.ch The use of dilute nitric acid has been shown to successfully mononitrate 1,4-dimethoxybenzene. thieme-connect.de The choice of solvent can also play a crucial role in directing the regioselectivity of the reaction. nih.govacs.org For instance, studies on the dinitration of 1,4-dialkoxybenzene derivatives have shown that solvation effects can alter the product ratios. nih.govacs.org

The temperature of the reaction is another critical parameter. For example, in the solid-phase nitration of 1,4-dimethoxybenzene using magnesium nitrate (B79036) on silica (B1680970) gel, the optimal temperature was found to be 150°C to produce 1,4-dimethoxy-2-nitrobenzene. scirp.org

| Reagent/Condition | Product(s) | Observations |

| Nitric acid and Sulfuric acid | Nitro-compounds, Dinitro-compounds, Quinone-type compounds | Competition between nitration, polynitration, and oxidative dealkylation. mdma.ch |

| Dilute Nitric Acid | Mononitrated 1,4-dimethoxybenzene | Successful mononitration under milder conditions. thieme-connect.de |

| Mg(NO₃)₂ on Silica Gel (150°C) | This compound | Optimized temperature for solid-phase nitration. scirp.org |

| Nitric acid at 0°C | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene (from 2-fluoro-1,4-dimethoxybenzene) | High yield (90%) of the nitro derivative. mdpi.com |

Catalytic Approaches in Nitration Reactions

Various catalysts can be employed to facilitate the nitration of aromatic compounds. For instance, ammonium (B1175870) molybdate (B1676688) has been used to catalyze the nitration of moderately reactive aromatic compounds with high yields and regioselectivity. thieme-connect.de Sulfuric acid adsorbed on silica gel serves as a solid catalyst for the nitration of compounds with moderate reactivity using concentrated or fuming nitric acid. thieme-connect.de Lignin peroxidase has also been shown to catalyze the nitration of 1,4-dimethoxybenzene using tetranitromethane and hydrogen peroxide. acs.org

Alternative Synthetic Routes to this compound

Beyond traditional methods, several alternative approaches have been developed for the synthesis of this compound, often focusing on milder and more selective conditions.

Electrochemical Nitration Techniques

Electrochemical methods offer a green and controlled approach to nitration. researchgate.net The electrochemical nitration of 1,4-dimethoxybenzene has been successfully demonstrated using various setups. One method employs tetrabutylammonium (B224687) nitrite (B80452) (NBu₄NO₂) as both a supporting electrolyte and a safe nitro source in a divided electrolysis cell with graphite (B72142) electrodes. d-nb.inforesearchgate.net The addition of 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) in acetonitrile (B52724) was found to significantly increase the yield of this compound to 88%. d-nb.inforesearchgate.net The mechanism is believed to involve the anodic oxidation of nitrite to nitrogen dioxide (NO₂), which then initiates the nitration. d-nb.inforesearchgate.net

Another study on the electrochemical nitration of 1,4-dimethoxybenzene with dinitrogen tetroxide in different media showed a 32% yield of the mononitrated product under specific conditions. thieme-connect.de

| Method | Reagents/Conditions | Yield of this compound |

| Electrochemical Nitration | NBu₄NO₂, HFIP, MeCN, Graphite electrodes | 88% d-nb.inforesearchgate.net |

| Electrochemical Nitration | Dinitrogen tetroxide, Brij 35 medium | 32% thieme-connect.de |

Nitration with Alternative Reagents

A variety of alternative nitrating reagents have been explored for the nitration of 1,4-dimethoxybenzene. Sodium nitrite in the presence of Selectfluor can nitrate 1,4-dimethoxybenzene in high yield (95-100%). thieme-connect.de Iron(III) nitrate nonahydrate has been used in a mechanochemical approach for the nitration of electron-rich alkoxyarenes, offering a rapid and efficient method with minimal solvent. researchgate.net Another powerful nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, has been identified for the mild and scalable nitration of a broad range of arenes, with the ability to control for mono- or dinitration. acs.org

| Reagent | Conditions | Product | Yield |

| Sodium Nitrite / Selectfluor | - | This compound | 95-100% thieme-connect.de |

| Iron(III) nitrate nonahydrate | Mechanochemical activation | Nitrated alkoxyarenes | High regioselectivity researchgate.net |

| 5-Methyl-1,3-dinitro-1H-pyrazole | Mild conditions | Mononitrated or dinitrated arenes | Controllable acs.org |

Derivatization Strategies for this compound

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its nitro group and the influence of the electron-donating methoxy groups on the aromatic ring. These features allow for a range of derivatization strategies, including reduction of the nitro group, substitution of the methoxy groups, and various multi-step synthetic sequences.

Reduction of the Nitro Group to Amine Derivatives

The most common transformation of this compound is the reduction of its nitro group to form the corresponding aniline (B41778), 2,5-dimethoxyaniline (B66101). This amine is a valuable precursor for dyes, pharmaceuticals, and conducting polymers. ias.ac.inrsc.orgrsc.org A variety of reducing agents and methodologies can be employed for this conversion, with the choice often depending on factors like scale, cost, and desired purity.

Catalytic Hydrogenation: This is a widely used industrial method. The reaction involves treating this compound with hydrogen gas in the presence of a metal catalyst. justia.com Commonly used catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). airccse.comresearchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or isopropanol. airccse.comresearchgate.net Temperature and pressure are key parameters that can be adjusted to optimize the reaction rate and selectivity. justia.comairccse.com For instance, catalytic hydrogenation of a related compound, 4-chloro-2,5-dimethoxy nitrobenzene (B124822), is effectively carried out using a nickel catalyst in water at temperatures between 30-80°C and pressures of 10-100 atmsg. justia.com While highly efficient, catalytic hydrogenation can sometimes lead to side reactions, such as dehalogenation if other sensitive functional groups are present. justia.com

Metal-Acid Systems: A classic and cost-effective method for nitro group reduction is the use of a metal in an acidic medium, such as iron filings in the presence of hydrochloric acid (Fe/HCl). mdma.ch This method is robust and widely applicable. Another example involves using zinc powder in a mixed solvent system of ethanol and water, with acetic acid and ammonium chloride, to reduce 2,5-dimethoxy-4-chloro-nitrobenzene, achieving yields of over 91%. researchgate.net

Hydrazine (B178648) Hydrate (B1144303): Catalytic transfer hydrogenation using hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon offers an alternative to using hydrogen gas. google.com This method has been shown to produce 2,4-dimethoxyaniline (B45885) from the corresponding nitrobenzene in high yield ( >96%) and purity ( >99.6%) at reflux temperatures of 70-80°C in ethanol. google.com

Sodium Dithionite (B78146): Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is another effective reagent for the reduction of aromatic nitro compounds. unimi.itorganic-chemistry.org It is considered a mild reducing agent and the reaction can be accelerated by using a phase-transfer catalyst. researchgate.net This method is known to tolerate a wide range of other functional groups. unimi.itstackexchange.com For example, a related compound, 2-chloro-5-nitro-1,4-dimethoxy benzene, can be reduced using sodium hydrosulfite in the presence of an aromatic tertiary amine like pyridine. google.com

Table 1: Comparison of Reagents for the Reduction of Nitroarenes

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Ethanol solvent, 343–403 K, 4–10 bar H₂ pressure airccse.com | High efficiency, clean reaction, high yields. | Requires specialized pressure equipment, potential for side reactions like dehalogenation. justia.com |

| Metal/Acid (e.g., Fe/HCl) | Acidic aqueous medium mdma.ch | Inexpensive, robust, widely used. | Can generate large amounts of metal waste. researchgate.net |

| Hydrazine Hydrate/FeCl₃/C | Ethanol solvent, reflux (70-80°C) google.com | Avoids the use of high-pressure hydrogen gas, high yield and purity. google.com | Hydrazine is toxic. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed solvent systems, often with a phase-transfer catalyst organic-chemistry.orgresearchgate.net | Mild conditions, good functional group tolerance. unimi.it | Can require careful pH control and workup. stackexchange.com |

Nucleophilic Substitution of Methoxy Groups

While the primary reaction pathway involves the nitro group, the methoxy groups on this compound can also undergo nucleophilic substitution, although this is less common. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, but this effect is strongest at the ortho and para positions relative to the nitro group. In this molecule, the methoxy groups are ortho and para to each other, and one is ortho while the other is meta to the nitro group. Strong nucleophiles and forcing conditions would typically be required to displace a methoxy group. This type of reaction is more prevalent in related compounds where the leaving group is better or the activation by the electron-withdrawing group is more pronounced.

Oxidative Transformations and Pathways

The electron-rich nature of the dimethoxy-substituted benzene ring makes it susceptible to oxidation, which can sometimes compete with other desired reactions like nitration. mdma.ch For instance, when nitrating 1,4-dimethoxybenzene derivatives with an excess of nitric acid, oxidative demethylation can occur, leading to the formation of nitro-p-quinone products. mdma.ch This suggests that under specific oxidative conditions, this compound could potentially be transformed into quinone-type structures. However, this is generally considered a side reaction rather than a primary synthetic strategy. mdma.ch The resulting 2,5-dimethoxyaniline from the reduction of this compound can be polymerized through oxidative coupling to form poly(2,5-dimethoxyaniline), a conducting polymer. ias.ac.in

Multi-step Synthesis Utilizing this compound as an Intermediate

The true utility of this compound is demonstrated in its role as a key intermediate in the synthesis of more complex molecules. After its primary transformation, typically reduction to 2,5-dimethoxyaniline, a wide array of subsequent reactions can be performed.

The resulting 2,5-dimethoxyaniline is a versatile building block. mdma.ch For example, it can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents such as -Cl, -Br, -I, or -CN onto the aromatic ring. mdma.ch It is also a precursor in the synthesis of other complex organic molecules. For instance, 2,5-dimethoxyaniline can be reacted with 4-nitrobenzoic acid to form N-(2,5-dimethoxyphenyl)-4-nitrobenzamide.

Furthermore, the aniline derivative is a key monomer in the production of poly(2,5-dimethoxyaniline) (PDMA), a material of interest in the field of conducting polymers and electrochromic devices. ias.ac.inscielo.br The synthesis of PDMA involves the chemical or electrochemical oxidative polymerization of 2,5-dimethoxyaniline. ias.ac.inscielo.br

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental characteristics of molecules like 1,4-Dimethoxy-2-nitrobenzene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine its optimized geometry and electronic properties. nih.gov The methoxy (B1213986) groups (-OCH₃) at positions 1 and 4 are strong ortho-para directing groups, significantly influencing the electron density distribution on the benzene (B151609) ring. The nitro group (-NO₂) at position 2 is a strong electron-withdrawing group. This substitution pattern creates a molecule with a distinct electronic profile that governs its reactivity.

Studies on similar nitroaromatic compounds have shown that DFT can be used to calculate Fukui indices, which help in identifying the most probable sites for nucleophilic and electrophilic attacks. In the case of this compound, the electron-donating methoxy groups increase the electron density at the ortho and para positions, making the unsubstituted carbons on the ring more susceptible to electrophilic substitution. Conversely, the electron-withdrawing nitro group deactivates the ring towards electrophilic attack and directs incoming nucleophiles.

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wuxiapptec.comiqce.jp The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. wuxiapptec.com

For nitroaromatic compounds, the LUMO is often localized on the nitro group and the benzene ring, indicating that these are the primary sites for accepting electrons in a chemical reaction. osti.gov The HOMO, on the other hand, is typically distributed over the benzene ring, influenced by the electron-donating methoxy groups. Computational studies on related molecules have shown that the HOMO-LUMO gap can be correlated with the molecule's reactivity in various chemical transformations. researchgate.net

Table 1: Representative HOMO-LUMO Energy Data for Related Nitroaromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Vemurafenib (VFB) | - | - | 4.46 |

| 4,5-dimethoxy-2-nitrobenzene (DMNB) | - | - | 3.68 |

| 1,2-dichloro-4-nitrobenzene | - | - | - |

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Predicted vibrational frequencies, after appropriate scaling, often show good agreement with experimental FTIR and FT-Raman spectra. researchgate.net For instance, in substituted nitrobenzenes, the characteristic asymmetric and symmetric stretching vibrations of the NO₂ group are expected in specific regions of the infrared spectrum. researchgate.net Theoretical calculations can help in the precise assignment of these and other vibrational modes.

Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netmdpi.com These theoretical chemical shifts provide valuable information for the interpretation of experimental NMR spectra and the confirmation of the molecular structure. Discrepancies between calculated and experimental values can sometimes point to specific intermolecular interactions or conformational effects in the solid state or in solution.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time.

Molecular dynamics simulations can be used to explore the conformational landscape of flexible molecules like this compound. The rotation around the C-O bonds of the methoxy groups and the C-N bond of the nitro group can lead to different conformers. MD simulations can reveal the preferred conformations and the energy barriers between them. mdpi.com For example, studies on similar molecules have investigated the torsional potential energy surfaces to understand the rotational freedom and steric hindrance of functional groups. acs.org

The behavior of this compound in solution is influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvent's effect on the solute's conformation and reactivity. mdpi.com For instance, polar solvents are expected to stabilize polar conformers of the molecule.

Studies on nitrobenzene (B124822) and its derivatives have shown that intermolecular interactions, such as van der Waals forces and electrostatic interactions, play a crucial role in their behavior in condensed phases. osti.govresearchgate.net MD simulations can also be used to study the formation of aggregates or complexes in solution. The insights gained from these simulations are valuable for understanding reaction mechanisms and predicting how the molecule will behave in different chemical environments. acs.org

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. cdnsciencepub.com These models are crucial in modern chemistry and toxicology for predicting the characteristics of new or untested compounds, thereby saving time and resources associated with experimental testing. mdpi.comnih.gov For the class of nitroaromatic compounds, which includes this compound, these techniques are widely used to forecast properties ranging from toxicity to thermal stability. lookchem.com

The extensive industrial use of nitroaromatic compounds has led to environmental contamination, prompting significant research into their potential toxicity and environmental fate. unipr.it QSAR models serve as a cost-effective and ethical alternative to animal testing for predicting the toxicity of these substances. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) have promoted the use of validated QSAR models for risk assessment. mdpi.com

Predictive models for nitroaromatics have been developed for various endpoints, including:

Toxicity: Models have been constructed to predict acute toxicity (LD₅₀) in rodents, mutagenicity, and ecotoxicity towards organisms like algae and ciliates. ethernet.edu.et For instance, ensemble learning approaches combining multiple Support Vector Regression (SVR) models have shown high predictive accuracy (R² up to 0.95 in the validation set) for the in vivo toxicity of a large dataset of nitroaromatic compounds. cardiff.ac.ukresearchgate.net

Physicochemical Properties: QSPR models are employed to predict physical characteristics. For example, models have been successfully developed to predict the melting points and thermal stability (measured by decomposition enthalpy) of nitroaromatic compounds, which is critical for assessing their hazard potential as energetic materials. lookchem.com

These models are typically built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning techniques like Artificial Neural Networks (ANN). unipr.it The development process involves compiling a dataset of compounds with known activities or properties, calculating molecular descriptors, selecting the most relevant descriptors, generating a mathematical model, and rigorously validating it to ensure its robustness and predictive power. While specific QSAR/QSPR studies explicitly including this compound in their training or test sets are not prominently documented in publicly available literature, these general and validated models for nitroaromatics are designed to be applicable to it, allowing for the prediction of its behavior based on its unique structural features.

Table 1: Examples of Predictive QSAR/QSPR Models for Nitroaromatic Compounds

| Model Type | Endpoint Predicted | Compound Class | Statistical Method | Key Findings & Performance | Reference(s) |

| QSAR | Acute Oral Toxicity (LD₅₀) in rats | Nitroaromatics | Ensemble of Support Vector Regression (SVR) models | High predictive accuracy with R² = 0.88 (training set) and R² = 0.95 (validation set). | cardiff.ac.ukresearchgate.net |

| QSAR | Toxicity to Tetrahymena pyriformis | Nitroaromatics | Hierarchical Technology (HiT) QSAR, PLS | Models showed ~80% accuracy for external datasets; differentiated compounds by probable mechanisms of toxicity. | |

| QSPR | Thermal Stability (Decomposition Enthalpy) | Nitroaromatics | Multiple Linear Regression (MLR) using DFT-calculated descriptors | Strong correlation with experimental data (R² > 0.98) was achieved. | lookchem.com |

| QSPR | Melting Point | Carbocyclic Nitroaromatics | Artificial Neural Network (ANN) | ANN model showed superior predictive capability (R=0.997) compared to MLR models. |

The foundation of any QSAR/QSPR model is the use of molecular descriptors—numerical values that quantify different aspects of a molecule's structure and properties. The chemical behavior of this compound can be predicted by calculating these descriptors and inputting them into established models for nitroaromatics. The descriptors are generally categorized as constitutional, topological, geometrical, and quantum-chemical. lookchem.com

Key Molecular Descriptors for Nitroaromatics:

Quantum-Chemical Descriptors: These are derived from computational chemistry calculations (e.g., Density Functional Theory - DFT) and are highly effective in modeling reactivity. lookchem.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is one of the most significant descriptors for the toxicity of nitroaromatic compounds. A lower E_LUMO indicates a greater ease of accepting electrons, which is linked to the mechanism of toxicity involving the reduction of the nitro group to form reactive, harmful intermediates. ethernet.edu.et For this compound, the electron-withdrawing nitro group significantly lowers the E_LUMO.

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the molecule's ability to donate electrons.

Electrophilicity Index (ω): This DFT-based descriptor has shown a strong correlation with the toxicity of nitroaromatics, with a high coefficient of determination (r² = 0.813) in some models.

Hydrophobicity Descriptors:

Constitutional and Topological Descriptors:

These descriptors relate to the composition and connectivity of the molecule, such as molecular weight, number of specific atoms (e.g., oxygen atoms), and molecular shape indices. mdpi.com They are simpler to calculate and have been used to develop reliable QSPR models for properties like thermal stability without the need for computationally expensive quantum calculations. mdpi.com

The specific arrangement of substituents on the benzene ring of this compound—two electron-donating methoxy groups and one electron-withdrawing nitro group—creates a distinct electronic and steric profile that is captured by these descriptors. The correlation of these descriptors with behavior in broader nitroaromatic studies allows for an informed prediction of its properties. For example, its toxicity would be influenced by the interplay between the E_LUMO lowered by the nitro group and the electronic effects of the methoxy groups, while its solubility and transport properties would be heavily influenced by its LogP value.

Table 2: Important Molecular Descriptors and Their Relevance to this compound

| Descriptor Class | Specific Descriptor | Definition | Relevance to Chemical Behavior of Nitroaromatics | Implication for this compound | Reference(s) |

| Quantum-Chemical | E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) | The energy level of the lowest-energy molecular orbital that is not occupied by an electron. | A key indicator of toxicity; a lower E_LUMO facilitates the reduction of the nitro group, initiating toxic mechanisms. | The nitro group makes the molecule a better electron acceptor, suggesting potential for reductive activation and associated toxicity. | |

| Quantum-Chemical | Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. | Strongly correlates with toxicity in many QSAR models for nitroaromatics. | Provides a quantitative measure of its potential to react as an electrophile, which is linked to biological activity. | |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system. | Influences bioavailability, membrane transport, and bioaccumulation, which are critical for toxicity. | The methoxy and nitro groups determine its balance of hydrophilic and lipophilic character, affecting its environmental fate and biological uptake. | ethernet.edu.et |

| Constitutional | Number of Nitro Groups (nNO₂) | A simple count of the nitro groups in the molecule. | Directly used in simpler QSAR/QSPR models to predict toxicity and thermal stability. | As a mono-nitro compound, its predicted properties will differ from di- or tri-nitroaromatics in the same models. |

Advanced Applications in Materials Science and Organic Synthesis

Utilization as a Building Block in Complex Molecular Architectures

1,4-Dimethoxy-2-nitrobenzene is primarily used as a foundational building block for creating more intricate chemical structures. The most common and critical step in its utilization is the chemical reduction of its nitro group (–NO₂) to an amine group (–NH₂), which converts it to 2,5-dimethoxyaniline (B66101). guidechem.com This resulting aniline (B41778) is a versatile intermediate with broad applications. ontosight.aiguidechem.com

| Starting Compound | Key Transformation | Resulting Intermediate | Primary Applications |

|---|---|---|---|

| This compound | Reduction of the nitro group (NO₂) | 2,5-Dimethoxyaniline | Pharmaceuticals, Agrochemicals, Dyes & Pigments |

The derivative 2,5-dimethoxyaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. guidechem.comchembk.com Its structure is a component of molecules designed for specific biological targets. Research has shown that derivatives can be used to synthesize compounds with potential therapeutic benefits, such as laccase inducers which have applications in biocatalysis. sigmaaldrich.com Furthermore, the structural framework is valuable in medicinal chemistry for developing new therapeutic agents. guidechem.comsolubilityofthings.com

In the field of agriculture, this compound is an intermediate for creating active ingredients in agrochemical products. The derivative 2,5-dimethoxyaniline can be used as a raw material for insecticides designed to control crop pests, which helps to improve crop yield and quality. guidechem.comchembk.com It is also a precursor for developing certain types of antioxidants used in agricultural applications. guidechem.comchembk.com

Historically and currently, aromatic amines are fundamental to the dye industry, and 2,5-dimethoxyaniline, derived from this compound, is no exception. It is an important intermediate for producing azo dyes. guidechem.com The synthesis process involves converting the amine group of 2,5-dimethoxyaniline into a diazonium salt. This salt then acts as an electrophile that couples with other electron-rich aromatic compounds to form the characteristic azo bond (–N=N–), which is responsible for the color of these dyes. nih.govcuhk.edu.hk A notable example is its use in the preparation of the intermediate for ice dye "dye black salt K". guidechem.comchembk.com

Contributions to Polymer and Coating Development

While direct large-scale use of this compound in polymers is not extensively documented, its primary derivative, 2,5-dimethoxyaniline, shows significant potential in materials science. Aniline derivatives are used in the manufacture of polymers and resins. ontosight.ai For example, 2,5-dimethoxyaniline can be used for the electrochemical copolymerization of diphenylamine (B1679370) and can be incorporated into polymer formulations to enhance properties like adhesion and durability in coatings and adhesives. sigmaaldrich.com The resulting polymers, such as poly(2,5-dimethoxyaniline), have been noted for enhanced charge storage capacity and conductivity, suggesting potential applications in biosensors or drug delivery systems.

Environmental and Biological Transformations

Biodegradation Pathways of Nitroaromatic Compounds

Microorganisms have evolved diverse and sophisticated strategies to metabolize nitroaromatic compounds, often utilizing them as sources of carbon, nitrogen, and energy nih.govslideshare.net. These pathways can be broadly categorized into aerobic and anaerobic mechanisms, each involving distinct enzymatic reactions.

Microbial Degradation Mechanisms

Microbial degradation of nitroaromatic compounds proceeds through several strategic pathways, largely dependent on the presence or absence of oxygen and the specific microbial species involved.

Under aerobic conditions , microorganisms typically employ oxidative strategies to destabilize the aromatic ring. These include:

Oxygenolytic Removal: Dioxygenase or monooxygenase enzymes attack the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) nih.gov. For example, Rieske-type dioxygenases are known to catalyze the initial oxidation of some dinitrotoluenes nih.gov.

Partial Reduction: An alternative aerobic strategy involves the initial reduction of the nitro group to a hydroxylamino group (-NHOH) nih.gov. This intermediate is then enzymatically rearranged to a hydroxylated compound, which can subsequently undergo ring cleavage nih.gov.

Hydride Addition: Some bacteria can add a hydride ion to the aromatic ring of dinitro and trinitro compounds, forming a temporary hydride-Meisenheimer complex. The subsequent rearomatization of this complex results in the elimination of a nitrite ion nih.gov.

Under anaerobic conditions , the primary mechanism is the reduction of the nitro group. This process occurs sequentially:

The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

This is followed by further reduction to a hydroxylamino group (-NHOH).

The final step is the reduction to an amino group (-NH₂) slideshare.netnih.gov. This reductive pathway is common for a wide range of bacteria, including methanogens, sulfate-reducers, and clostridia, as well as fungi nih.govdtic.mil. While this process detoxifies the initial compound, the resulting aromatic amines can sometimes be persistent. Complete mineralization of a nitroaromatic compound by a single anaerobic strain is uncommon slideshare.net.

Biotransformation Processes and Enzymatic Reactions

The biotransformation of nitroaromatic compounds is mediated by specific classes of enzymes that catalyze the key steps in the degradation pathways. Biotransformation is the chemical modification of substances by living organisms, a process that can lead to detoxification or the formation of new compounds wikilectures.eu.

Key enzymes involved in these transformations include:

Nitroreductases: These are flavoenzymes that are central to the reductive pathways. They catalyze the NAD(P)H-dependent reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives oup.com. Their activity is crucial, especially under anaerobic conditions slideshare.net.

Monooxygenases and Dioxygenases: These enzymes are critical for aerobic degradation. They incorporate one or two oxygen atoms, respectively, into the aromatic ring. This hydroxylation destabilizes the ring, facilitates the removal of the nitro group, and prepares the molecule for subsequent ring fission oup.comnih.gov.

Hydrolases and Lyases: Following the initial attacks by oxygenases or the reduction of the nitro group, other enzymes such as hydrolases can be involved in the further breakdown of intermediates and eventual ring cleavage.

These enzymatic reactions are part of broader metabolic phases. Phase I reactions, such as oxidation and reduction, introduce or expose functional groups, while Phase II reactions involve conjugation with hydrophilic molecules to increase water solubility and facilitate excretion from the cell or organism longdom.orgmhmedical.com.

| Degradation Condition | Primary Mechanism | Key Enzyme Classes | Initial Products |

| Aerobic | Oxidative attack on the aromatic ring or partial reduction of the nitro group. | Monooxygenases, Dioxygenases, Nitroreductases. | Catechols, Hydroxylamines, Nitrite. |

| Anaerobic | Sequential reduction of the nitro group. | Nitroreductases. | Nitrosoaromatics, Hydroxylaminoaromatics, Aromatic amines. |

Factors Influencing Biodegradability

The efficiency and rate of biodegradation of nitroaromatic compounds are influenced by a combination of chemical, environmental, and biological factors.

Chemical Structure: The inherent recalcitrance of nitroaromatic compounds is due to the electron-withdrawing nature of the nitro group(s) nih.govasm.org. The number and position of these groups significantly affect biodegradability; for instance, polynitrated compounds like TNT are generally more resistant to degradation than mononitrated ones oup.com. The presence of other substituents on the aromatic ring also plays a crucial role nih.gov.

Environmental Conditions: Key environmental parameters dictate microbial activity. These include the availability of oxygen (determining aerobic vs. anaerobic pathways), pH, temperature, and the presence of other nutrients. The biodegradation of some nitroaromatics can be enhanced by the presence of an additional carbon source, a process known as cometabolism nih.gov.

Bioavailability: The extent to which a compound is available to microorganisms can be a limiting factor. Nitroaromatic compounds can adsorb strongly to soil and sediment particles, reducing their concentration in the aqueous phase and thus their availability for microbial uptake and degradation nih.govcswab.org. Factors like slow desorption from soil can mean that a portion of the contaminant is not biologically accessible cswab.org.

Photochemical Degradation in Environmental Systems

In addition to biological processes, photochemical reactions, driven by sunlight, are a significant pathway for the transformation of nitroaromatic compounds in the environment, particularly in the atmosphere and surface waters.

Photoinduced Reaction Channels

Nitroaromatic compounds can be degraded upon absorption of light energy, which initiates a series of chemical reactions. These processes can occur directly or be mediated by other photochemically active substances.

Direct Photolysis: Some nitroaromatic compounds can absorb ultraviolet (UV) or visible light, promoting them to an excited state. This can lead to the cleavage of chemical bonds, such as the C-N bond, resulting in the release of nitrogen oxides and the formation of phenolic compounds.

Indirect Photolysis (Photosensitization): This process involves other chemical species in the environment that absorb light and then transfer that energy to the nitroaromatic compound, initiating its degradation.

Advanced Oxidation Processes (AOPs): In aqueous environments, a major photochemical degradation pathway is through reactions with highly reactive species, particularly the hydroxyl radical (•OH). The UV/H₂O₂ process is a well-studied example where the photolysis of hydrogen peroxide generates hydroxyl radicals that rapidly oxidize nitroaromatic compounds rsc.org. Recent studies have also highlighted the role of other nonradical species, such as singlet oxygen (¹O₂), in driving the visible-light photolysis of nitrophenols on the surface of atmospheric particulates pnas.org.

Atmospheric Photochemistry and Environmental Fate

The fate of nitroaromatic compounds in the atmosphere is complex. They can be emitted directly from industrial sources or formed in the atmosphere as secondary pollutants researchgate.net. Their atmospheric lifecycle is governed by photochemical reactions.

Atmospheric Formation: Nitroaromatic compounds can be formed through the gas-phase reaction of aromatic hydrocarbons (e.g., from fossil fuel combustion) with nitrogen oxides (NOx) in the presence of sunlight researchgate.net.

Atmospheric Transformation and Removal: Once in the atmosphere, these compounds are subject to gas-phase photolysis and oxidation by hydroxyl radicals. They can also partition onto particulate matter, where they undergo heterogeneous photochemical reactions on the particle surface pnas.org. These transformations can lead to the formation of secondary organic aerosols and contribute to atmospheric haze. The degradation products can include other nitrogen species like nitrous acid (HONO), which in turn influences atmospheric chemistry pnas.org. Ultimately, these processes lead to the chemical transformation of the parent compound, which can be followed by physical removal from the atmosphere through wet or dry deposition.

| Process | Description | Location | Key Reactants |

| Direct Photolysis | Degradation initiated by direct absorption of solar radiation by the compound. | Atmosphere, Surface Waters | Nitroaromatic compound, UV/Visible Light |

| Indirect Photolysis | Degradation initiated by reaction with photochemically generated reactive species. | Atmosphere, Surface Waters | Hydroxyl radical (•OH), Singlet Oxygen (¹O₂), Nitrates |

| Heterogeneous Photochemistry | Photochemical reactions occurring on the surface of atmospheric particles. | Atmosphere | Particulate Matter, Adsorbed Water, O₂ |

Advanced Remediation Strategies for Nitroaromatic Contamination

The remediation of sites contaminated with nitroaromatic compounds, including 1,4-Dimethoxy-2-nitrobenzene, necessitates the development and application of advanced strategies that are both effective and environmentally sustainable. These strategies can be broadly categorized into physico-chemical methods and bioremediation approaches, each with its own set of mechanisms, advantages, and limitations.

Physico-chemical Remediation Methods

Physico-chemical treatment processes are often employed for the rapid and efficient removal of nitroaromatic compounds from contaminated soil and water. These methods typically involve the use of chemical reagents or physical processes to transform the pollutants into less harmful substances.

Advanced Oxidation Processes (AOPs): AOPs are a suite of techniques that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to oxidize a wide range of organic pollutants. researchgate.net For nitroaromatic compounds, AOPs like the Fenton process (using hydrogen peroxide and an iron catalyst), ozonation, and photocatalysis have shown promise. researchgate.netmdpi.com These processes can lead to the complete mineralization of the contaminants into carbon dioxide, water, and inorganic ions. mdpi.com While highly effective for many organic pollutants, the specific efficiency of AOPs for this compound would depend on factors such as the concentration of the contaminant, the presence of other organic matter, and the specific AOP conditions employed.

Adsorption: Adsorption onto materials with high surface area, such as activated carbon, is a widely used method for removing organic pollutants from water. Activated carbon has demonstrated high adsorption capacities for various nitroaromatic compounds. The effectiveness of adsorption is influenced by the chemical properties of the adsorbate and the adsorbent, as well as environmental conditions like pH and temperature.

Catalytic Reduction: The reduction of the nitro group to an amino group is a key transformation in detoxifying nitroaromatic compounds. nih.gov This can be achieved through catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel. This process converts the nitroaromatic compound into its corresponding aniline (B41778) derivative, which is often less toxic and more amenable to further degradation. nih.gov

| Physico-chemical Method | Mechanism | Advantages | Potential Limitations for this compound |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to oxidize pollutants. | High efficiency, potential for complete mineralization. | Potential for formation of toxic byproducts, high operational costs, matrix effects. |

| Adsorption | Physical binding of pollutants to the surface of an adsorbent material. | Simplicity, high removal efficiency for a broad range of organics. | Non-destructive, requires disposal or regeneration of spent adsorbent. |

| Catalytic Reduction | Conversion of the nitro group to an amino group using a catalyst. | Detoxification, formation of potentially useful products. | Catalyst deactivation, potential for metal leaching, requires specific reaction conditions. |

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms and plants to degrade or transform environmental pollutants. It is often considered a more environmentally friendly and cost-effective approach compared to physico-chemical methods.

Microbial Degradation: A diverse range of bacteria and fungi have been identified that can degrade various nitroaromatic compounds. asm.org The metabolic pathways for the breakdown of these compounds can be either aerobic or anaerobic. Under aerobic conditions, the initial steps often involve the reduction of the nitro group or the oxidation of the aromatic ring. For instance, some bacteria can utilize nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. asm.org The biodegradation of this compound would likely involve initial enzymatic attacks on the nitro group or the methoxy (B1213986) groups, followed by ring cleavage. The specific microorganisms and enzymatic pathways capable of degrading this compound are a critical area for further research.

Phytoremediation: Phytoremediation involves the use of plants to remove, contain, or render harmless environmental contaminants. Plants can take up nitroaromatic compounds from the soil and water and metabolize them through various enzymatic pathways. The effectiveness of phytoremediation for a specific compound depends on the plant species, the properties of the contaminant, and the soil conditions. While research has been conducted on the phytoremediation of common nitroaromatics like TNT, specific studies on this compound are limited.

| Bioremediation Approach | Mechanism | Advantages | Potential Limitations for this compound |

| Microbial Degradation | Enzymatic transformation of pollutants by microorganisms. | Cost-effective, environmentally friendly, potential for complete mineralization. | Slower process, can be sensitive to environmental conditions, potential for accumulation of toxic intermediates. |

| Phytoremediation | Uptake and metabolism of pollutants by plants. | Aesthetically pleasing, low cost, can be applied over large areas. | Slower process, limited to the root zone, potential for contaminant transfer to the food chain. |

Long-term Persistence and Environmental Impact

The long-term persistence of nitroaromatic compounds in the environment is a significant concern due to their potential toxicity and recalcitrance to degradation. The presence of the electron-withdrawing nitro group makes the aromatic ring less susceptible to electrophilic attack by microbial oxygenases, contributing to their environmental persistence. nih.govnih.gov

The environmental fate of this compound is influenced by a combination of biotic and abiotic processes. Photodegradation can be a significant abiotic degradation pathway for some nitroaromatic compounds, especially in surface waters and on soil surfaces. copernicus.org However, in the absence of light and suitable microbial populations, these compounds can persist in soil and groundwater for extended periods.

The potential for bioaccumulation and biomagnification of this compound in the food chain is another important consideration for its long-term environmental impact. The transformation products of this compound, whether formed through physico-chemical or biological processes, may also have their own toxicological profiles and environmental fates that need to be assessed. A comprehensive understanding of the long-term persistence and environmental impact of this compound and its degradation products is crucial for developing effective and sustainable remediation strategies.

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Enhanced Regioselectivity and Yield

The synthesis of 1,4-Dimethoxy-2-nitrobenzene is primarily achieved through the nitration of 1,4-dimethoxybenzene (B90301). The methoxy (B1213986) groups strongly direct the substitution to the ortho and para positions. Due to the symmetry of the starting material, the two ortho positions (2 and 6) are equivalent, leading to the desired product. Future research is focused on developing more efficient, selective, and environmentally friendly synthetic methods.

Emerging strategies include:

Mechanochemical Synthesis : A sustainable approach using iron(III) nitrate (B79036) nonahydrate as a nitro radical source offers a rapid, solvent-minimal method. electrochemsci.org This technique has shown quantitative yields for this compound, highlighting its potential for greener industrial production. electrochemsci.org

Solid-Phase Nitration : Using reagents like magnesium nitrate (Mg(NO₃)₂) on a silica (B1680970) gel support at elevated temperatures (e.g., 150°C) provides a method for regioselective nitration. colab.wsscielo.br This approach can improve product purity and simplify work-up compared to traditional mixed-acid nitration.

Electrochemical Nitration : This method offers a high degree of control over reaction conditions and can lead to high yields. The electrochemical nitration of 1,4-dimethoxybenzene has been reported to produce this compound with an isolated yield of 88%.

Green Nitrating Agents : The use of reagents like tert-butyl nitrite (B80452) (TBN) in solvents such as acetonitrile (B52724) or dichloromethane (B109758) represents a move towards greener free-radical nitration methods at room temperature. nih.gov

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reagents | Conditions | Yield | Key Advantages |

| Mechanochemistry | 1,4-dimethoxybenzene, Fe(NO₃)₃·9H₂O | Ball milling, 30 Hz, 25 min | Quantitative electrochemsci.org | Rapid, solvent-free, sustainable electrochemsci.org |

| Solid-Phase | 1,4-dimethoxybenzene, Mg(NO₃)₂ on silica gel | 150°C | ~81% purity | Fewer byproducts, enhanced selectivity |

| Electrochemistry | 1,4-dimethoxybenzene | Electrochemical cell | 88% | High control, high yield |

| Conventional | 1,4-dimethoxybenzene, HNO₃ | Varies | 94% mdpi.com | High yield, well-established |

Integration of Advanced Computational Techniques for Mechanistic Insights

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for understanding the reaction mechanisms and electronic properties that govern the synthesis and reactivity of this compound.

Future research leveraging computational techniques will likely focus on:

Predicting Reactivity : Computational studies can predict various properties of this compound. For instance, its LogP value (a measure of lipophilicity) has been calculated as 1.612 to 2.135, and its topological polar surface area (TPSA) as 61.6 Ų. nih.gov DFT has also been used to investigate the reaction mechanism of the parent compound, 1,4-dimethoxybenzene, as an overcharge protection additive in lithium-ion batteries, calculating its oxidation potential and the energetics of radical cation formation. researchgate.net

Photochemistry : The 4,5-dimethoxy-2-nitrobenzyl group, structurally similar to this compound, is used as a photoprotecting group for drugs. DFT and time-dependent DFT (TD-DFT) have been employed to elucidate the mechanism of the photo-induced release of the active drug, providing insights that can help in designing more efficient photosensitive materials. mdpi.com

Exploration of New Applications in Functional Materials and Sensing

A significant emerging trend is the use of this compound as a precursor for advanced functional materials. The key to this application lies in its reduction to 2,5-dimethoxyaniline (B66101), a valuable monomer.

Electroactive and Electrochromic Polymers : 2,5-dimethoxyaniline can be polymerized, typically via electrochemical methods, to form poly(2,5-dimethoxyaniline) (PDMA). electrochemsci.orgscielo.brscielo.br PDMA is an electroactive polymer that exhibits electrochromism, meaning it changes color in response to an electrical potential. scielo.brscielo.br This property makes it a promising candidate for applications in electrochromic devices like smart windows, nonemissive displays, and shutters. scielo.br Research is ongoing to optimize the synthesis conditions to control the properties of the resulting polymer films. scielo.brscielo.br

Biosensors : By combining PDMA with other functional materials like multi-walled carbon nanotubes (MWCNTs), researchers can create highly sensitive biosensors. For example, a composite of PDMA-MWCNT has been used to develop an impedimetric immunosensor for the detection of fumonisin B1, a mycotoxin. mdpi.com The polymer composite provides a stable matrix for immobilizing antibodies, and the sensor can detect the target analyte at very low concentrations. mdpi.com Future work will likely explore the development of sensors for other biological molecules and environmental pollutants.

Organic Electronics : The parent compound, 1,4-dimethoxybenzene, has been investigated for its potential in organic electronics, specifically as a redox shuttle for overcharge protection in batteries. researchgate.net The ability to tune the redox properties of this molecular scaffold through substitution suggests that derivatives, including the nitro-substituted version, could be explored for various roles in organic electronic devices.

Table 2: Applications of 2,5-Dimethoxyaniline (Derived from this compound)

| Application Area | Material | Function | Potential Use |

| Electrochromics | Poly(2,5-dimethoxyaniline) (PDMA) | Reversible color change with voltage scielo.brscielo.br | Smart windows, displays, shutters scielo.br |

| Sensing | PDMA-MWCNT Composite | Immobilization matrix for antibodies mdpi.com | Immunosensor for mycotoxins mdpi.com |

| Organic Electronics | Substituted Dimethoxybenzenes | Redox shuttle researchgate.net | Overcharge protection in batteries researchgate.net |

Development of Sustainable Remediation Technologies for Environmental Contamination

Nitroaromatic compounds are recognized as significant environmental pollutants due to their widespread use and resistance to degradation. nih.govnih.govasm.org While this compound itself is used as a synthetic intermediate, it has been detected in environmental screenings, and its structural class is of environmental concern. nih.govnih.govechemi.com

Future research will likely address:

Bioremediation Pathways : The primary route for breaking down nitroaromatics in the environment is through microbial action. nih.govresearchgate.net These processes can occur under both aerobic and anaerobic conditions, often starting with the reduction of the nitro group to an amino group, forming less toxic compounds that can be further mineralized. nih.govresearchgate.net Research is focused on identifying and engineering microbial strains and enzymes that can efficiently degrade these recalcitrant compounds. nih.govcambridge.org

Fungal Degradation : Lignin-degrading fungi, such as Phanerochaete chrysosporium, have shown the ability to metabolize nitroaromatic compounds. nih.govmdpi.com Interestingly, this fungus can convert 4-nitrophenol (B140041) into 1,2-dimethoxy-4-nitrobenzene through hydroxylation and methylation steps. nih.govmdpi.com This highlights the complex role of such compounds in environmental biochemistry, where they can be both a pollutant and an intermediate in the degradation of other substances. Understanding these pathways is crucial for developing effective mycoremediation strategies. mdpi.com

Abiotic Remediation : Non-biological methods are also being explored. The reduction of nitroaromatics using zero-valent iron (Fe⁰) is a promising technology for groundwater remediation. scispace.com This process reduces the nitro group to an amine, which may be more amenable to subsequent biodegradation. scispace.com

Investigation of Reactivity under Extreme Conditions

Understanding the behavior of this compound under extreme conditions is crucial for ensuring safety in its synthesis and storage, and for discovering novel reactivity.

Thermal Stability : The compound is a yellow solid with a melting point of around 70-73°C. mdpi.comechemi.comchemicalbook.comtcichemicals.com Thermal degradation studies indicate that it begins to decompose at temperatures above 200°C, potentially forming phenolic byproducts. echemi.comchemicalbook.com This thermal instability is a key consideration for its industrial handling.

High-Temperature Synthesis : Some novel synthetic methods operate at elevated temperatures. For example, solid-phase nitration on silica gel is effectively carried out at 150°C. scielo.br Investigating the reaction kinetics and byproduct formation at these and higher temperatures can lead to process optimization.

Photochemistry : The photolysis of the charge-transfer complex formed between 1,4-dimethoxybenzene and tetranitromethane has been shown to produce this compound as one of the products. researchgate.net This indicates that the compound can be involved in photochemical reaction pathways. Further exploration of its photochemical reactivity could open doors to new synthetic transformations or material applications, particularly in light of the use of related nitrobenzyl compounds in photolithography and as photocleavable protecting groups. mdpi.com

Q & A

Q. What are the key synthetic routes for preparing 1,4-dimethoxy-2-nitrobenzene in laboratory settings?

this compound is commonly synthesized via solid-phase nitration of 1,4-dimethoxybenzene using magnesium nitrate (Mg(NO₃)₂) on silica gel. The reaction is conducted at 150°C under nitrogen, yielding the nitro derivative with regioselectivity at the 2-position. This method avoids traditional strong acids (e.g., H₂SO₄) and achieves moderate efficiency with optimized temperature control . Alternative routes may involve nitration in solution-phase systems, but these often require harsher conditions and generate more byproducts.

Q. What are the critical physical and chemical properties of this compound?

Key properties include:

- Molecular formula : C₈H₉NO₄

- Melting point : Discrepancies exist between sources: 72°C (MSDS) vs. 69–70°C (experimental synthesis) .

- Density : 1.226 g/cm³ .

- Solubility : Soluble in polar organic solvents (e.g., DMF, DMSO) but poorly soluble in water.

These properties are critical for purification (e.g., recrystallization) and reaction design .

Q. What are the primary research applications of this compound?

The compound serves as:

Q. What safety precautions are essential when handling this compound?

- Explosive potential : Classified as a nitroaromatic compound with thermal instability; avoid exposure to open flames or high heat .

- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats. Work in a fume hood to prevent inhalation of dust .

- Storage : Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How does solid-phase nitration with Mg(NO₃)₂ compare to traditional nitration methods in terms of regioselectivity and yield?

Solid-phase nitration using Mg(NO₃)₂ on silica gel at 150°C achieves 2-nitro regioselectivity due to the electron-donating methoxy groups directing nitration to the ortho position. This method yields ~81% purity with fewer byproducts compared to traditional mixed-acid nitration, which may generate isomers (e.g., 3-nitro derivatives) and require extensive purification . Kinetic studies suggest silica gel stabilizes intermediates, enhancing selectivity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and nitro group positions) .

- HPLC-MS : Detects impurities and quantifies yield in reaction mixtures.

- X-ray crystallography : Resolves crystal structure for stability studies.

- DSC/TGA : Assess thermal stability and decomposition thresholds .

Q. How does the electronic effect of substituents influence the stability of this compound under varying conditions?

The electron-donating methoxy groups deactivate the benzene ring, reducing susceptibility to electrophilic attack but increasing thermal stability compared to unsubstituted nitrobenzenes. However, the nitro group introduces oxidizing potential , requiring inert atmospheres during high-temperature reactions. Degradation studies show decomposition above 200°C, forming phenolic byproducts .

Q. What mechanistic insights explain the regioselectivity of nitration in 1,4-dimethoxybenzene?

Nitration proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups activate the ring at the ortho and para positions. Steric hindrance from the 1,4-dimethoxy arrangement favors nitration at the less hindered 2-position. Computational studies (e.g., DFT) corroborate this, showing lower activation energy for 2-nitro product formation .

Q. What are the common byproducts formed during the synthesis of this compound, and how can they be mitigated?

- Isomers : 3-nitro derivatives may form if reaction conditions deviate (e.g., excess nitrating agent).

- Oxidation byproducts : Partial demethylation can occur under prolonged heating, forming hydroxy-nitro compounds.

Mitigation strategies include strict temperature control (150°C), stoichiometric Mg(NO₃)₂ use, and silica gel as a desiccant to limit side reactions .

Q. How can solubility challenges impact the purification of this compound, and what methods optimize recovery?

The compound’s low aqueous solubility necessitates recrystallization from ethanol/water mixtures. Chromatography (e.g., silica gel with ethyl acetate/hexane) resolves isomer contamination. For large-scale purification, fractional crystallization or sublimation under reduced pressure is effective .

Notes

- Contradictions : Melting point discrepancies highlight the need for calibration against reference standards.

- Methodological Rigor : Solid-phase nitration offers scalability and safety advantages over traditional methods.

- Safety : Prioritize inert atmospheres and avoid prolonged storage to minimize decomposition risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.